molecular formula C11H11F B12850899 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene

1-(Cyclopent-3-en-1-yl)-4-fluorobenzene

Cat. No.: B12850899
M. Wt: 162.20 g/mol
InChI Key: HLJHGCOXXQBAIY-UHFFFAOYSA-N
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Description

1-(Cyclopent-3-en-1-yl)-4-fluorobenzene is an organic compound that features a cyclopentene ring attached to a fluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene typically involves the reaction of cyclopent-3-en-1-yl derivatives with fluorobenzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a cyclopent-3-en-1-yl boronic acid or ester reacts with 4-fluorobenzene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopent-3-en-1-yl)-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., chlorine or bromine in the presence of a Lewis acid catalyst).

Major Products Formed

    Oxidation: Cyclopent-3-en-1-yl ketones or alcohols.

    Reduction: Cyclopentane derivatives.

    Substitution: Various substituted fluorobenzene derivatives.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-3-en-1-yl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopentene and fluorobenzene moieties can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopent-3-en-1-yl)benzene: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.

    4-Fluorobenzylcyclopentane: Contains a cyclopentane ring instead of a cyclopentene ring, affecting its reactivity and applications.

    1-(Cyclopent-3-en-1-yl)-4-chlorobenzene:

Uniqueness

1-(Cyclopent-3-en-1-yl)-4-fluorobenzene is unique due to the presence of both a cyclopentene ring and a fluorobenzene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H11F

Molecular Weight

162.20 g/mol

IUPAC Name

1-cyclopent-3-en-1-yl-4-fluorobenzene

InChI

InChI=1S/C11H11F/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h1-2,5-9H,3-4H2

InChI Key

HLJHGCOXXQBAIY-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1C2=CC=C(C=C2)F

Origin of Product

United States

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